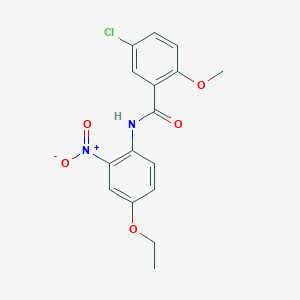
5-bromo-N-(6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of bromine atoms, a quinazolinone core, and a furan ring. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Coupling with Furan-2-carboxamide: The final step involves coupling the brominated quinazolinone derivative with furan-2-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the quinazolinone core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium azide, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized hydroxy and methoxy groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
5-bromo-N-(6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Chemical Biology: The compound serves as a tool for probing the function of specific proteins and enzymes in biological systems.
Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents targeting diseases such as cancer and inflammatory disorders.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation.
Pathway Modulation: It modulates signaling pathways involved in cell growth, apoptosis, and inflammation, leading to its potential therapeutic effects.
Molecular Targets: The primary molecular targets include kinases, transcription factors, and other proteins involved in cancer cell survival and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2-(2-hydroxyphenyl)-4-oxo-1,4-dihydroquinazoline: Lacks the methoxy group and furan ring, resulting in different biological activities.
6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,4-dihydroquinazoline: Lacks the furan-2-carboxamide moiety, affecting its interaction with molecular targets.
5-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,4-dihydroquinazoline: Similar structure but without the furan ring, leading to variations in its chemical reactivity and biological effects.
Uniqueness
The uniqueness of 5-bromo-N-(6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide lies in its specific structural features, such as the presence of both bromine atoms, the methoxy group, and the furan-2-carboxamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and pharmaceutical development.
Propiedades
Fórmula molecular |
C20H15Br2N3O5 |
|---|---|
Peso molecular |
537.2 g/mol |
Nombre IUPAC |
5-bromo-N-[6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C20H15Br2N3O5/c1-29-11-3-5-15(26)13(9-11)18-23-14-4-2-10(21)8-12(14)20(28)25(18)24-19(27)16-6-7-17(22)30-16/h2-9,18,23,26H,1H3,(H,24,27) |
Clave InChI |
GVQNKKJSNKXPRG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)O)C2NC3=C(C=C(C=C3)Br)C(=O)N2NC(=O)C4=CC=C(O4)Br |
SMILES canónico |
COC1=CC(=C(C=C1)O)C2NC3=C(C=C(C=C3)Br)C(=O)N2NC(=O)C4=CC=C(O4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![propyl 2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331141.png)
![2-(Ethylsulfanyl)ethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B331142.png)

![5-methyl-N-(3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}phenyl)-3-phenyl-4-isoxazolecarboxamide](/img/structure/B331150.png)
methanone](/img/structure/B331151.png)
![Dimethyl 5-[(3-{4-nitrophenyl}acryloyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B331152.png)

![11-(4-isopropoxyphenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331155.png)


![methyl 2-{[4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331159.png)
![4-[(4-Benzyl-1-piperidinyl)carbonyl]-2-(4-chlorophenyl)quinoline](/img/structure/B331161.png)
![Methyl 3-{[3-(4-chlorophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B331162.png)
![Diethyl 5-{[3-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)benzoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B331163.png)
